2-Methyl-1-hepten-3-ol

Asymmetric Synthesis Juvenile Hormone Analogues Epoxidation

2-Methyl-1-hepten-3-ol (CAS 13019-19-7), also known as 1-Hepten-3-ol, 2-methyl-, is an unsaturated allylic alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. It exists as a chiral molecule with a stereocenter at the C-3 position, making it a valuable building block in asymmetric synthesis.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 13019-19-7
Cat. No. B078427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-hepten-3-ol
CAS13019-19-7
Synonyms2-METHYL-1-HEPTEN-3-OL
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC(C(=C)C)O
InChIInChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3
InChIKeyPPKIOOAEILEYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-hepten-3-ol (CAS 13019-19-7) – Technical Profile for Procurement and Research Use


2-Methyl-1-hepten-3-ol (CAS 13019-19-7), also known as 1-Hepten-3-ol, 2-methyl-, is an unsaturated allylic alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. It exists as a chiral molecule with a stereocenter at the C-3 position, making it a valuable building block in asymmetric synthesis . The compound is a colorless to pale yellow liquid with a characteristic 'green' odor reminiscent of fresh herbs, and is primarily utilized as a flavoring agent and fragrance component, as well as a key intermediate in the synthesis of complex organic molecules, including natural products and juvenile hormone analogues [2]. Its chemical properties include a hydroxyl group and a terminal alkene, rendering it a versatile substrate for reactions such as oxidation, epoxidation, and rearrangements .

Workflow
Asymmetric synthesis intermediate for chiral epoxy alcohols and juvenile hormone analogues
Selection Context
Reported high diastereoselectivity in epoxidation directs stereochemical control studies
Use Format
Flavor and fragrance ingredient with established organoleptic and compendial context

Why 2-Methyl-1-hepten-3-ol Cannot Be Substituted by a Simple In-Class Analog for Critical Applications


While several C8 allylic alcohols exist, the specific methyl substitution pattern of 2-Methyl-1-hepten-3-ol directly dictates its unique reactivity, sensory profile, and biological activity. The presence of a methyl group at the C2 position adjacent to the terminal alkene influences the electron density of the double bond, thereby altering its reactivity in key transformations like epoxidation compared to non-methylated analogs like 1-Hepten-3-ol [1]. Furthermore, this structural feature is critical for chiral recognition and diastereoselective outcomes, as demonstrated in its exclusive production of a specific diastereomeric epoxy alcohol, a reaction where a simple analog would yield a different mixture of products [2]. In flavor and fragrance applications, the nuanced 'green' and 'fatty, waxy' organoleptic profile is a direct result of this specific molecular architecture and cannot be replicated by substituting with a similarly named compound like 2-Methyl-3-heptanol, which has a different odor character and regulatory status [3].

Structure
Non-methylated analog (1-Hepten-3-ol) may shift diastereoselectivity, requiring additional purification steps.
Sensory
Saturated analog (2-Methyl-3-heptanol) exhibits different odor character and may not replicate the reported low taste threshold.
Regulatory
Less-characterized C8 allylic alcohols may lack compendial listing and defined use levels, increasing review burden.

2-Methyl-1-hepten-3-ol: Quantitative Differentiation and Selection Criteria for Procurement


Diastereoselective Epoxidation: A Key Differentiator for Chiral Intermediate Synthesis

The oxidation of 2-Methyl-1-hepten-3-ol exclusively produces the (2R*,3S*) isomer of the diastereomeric epoxy alcohols [1]. This high diastereoselectivity is a direct result of the molecule's specific substitution pattern. In contrast, the non-methylated analog 1-Hepten-3-ol would yield a mixture of diastereomers under similar conditions, requiring additional and often costly separation steps. This quantitative outcome demonstrates a clear advantage in synthetic efficiency and product purity for the target compound over its simpler analog.

Diastereoselective Epoxidation
Head-to-head
Target: exclusive (2R*,3S*) diastereomer (100% de). Comparator (1-Hepten-3-ol): mixture of diastereomers.
Supports stereoselective route selection for chiral intermediate synthesis.
Conditions per juvenile hormone analog synthesis; review scale-up applicability.
Asymmetric Synthesis Juvenile Hormone Analogues Epoxidation

Organoleptic Profile Differentiation: Taste Threshold and Character for Flavor Formulation

2-Methyl-1-hepten-3-ol is characterized by a specific organoleptic profile with a taste threshold of 10 ppm, exhibiting 'fatty, waxy green' notes with 'chicken nuances' [1]. This is quantitatively and qualitatively different from the related saturated alcohol, 2-Methyl-3-heptanol (CAS 18720-62-2), which has a different odor profile and a higher reported taste threshold in similar applications [2]. The unsaturated nature of the target compound directly contributes to its lower threshold and distinct green character, which are essential for creating specific flavor profiles.

Organoleptic Profile
Cross-study
Taste threshold: 10 ppm, fatty/waxy green with chicken nuances. Saturated analog exhibits higher threshold and distinct odor.
Flavor formulation context: lower threshold may enable cost-effective green-note delivery.
Organoleptic data from standard dilution media; verify in target application matrix.
Flavor Chemistry Sensory Science Food Science

Regulatory and Safety Profile: A Differentiator for Commercial and Consumer Product Use

2-Methyl-1-hepten-3-ol is listed in authoritative flavor ingredient handbooks with defined maximum use levels in various food categories (e.g., 0.14 ppm in baked goods, 0.01 ppm in reconstituted vegetables) [1]. This established regulatory standing and safety profile, including a lack of significant genotoxicity or phototoxicity concerns, is a key differentiator from less-studied or non-GRAS (Generally Recognized as Safe) analogs . While data on simple analogs may not be available, the presence of this compound in authoritative compendia like Fenaroli's Handbook provides a clear and verifiable advantage for procurement in regulated industries.

Regulatory & Safety Standing
Compendial
Listed in Fenaroli's Handbook with defined use levels; reported non-genotoxic, non-phototoxic profile.
Supports regulatory-fit review for flavor and fragrance product development.
Verify specific use levels for your product category; compendial status aids procurement screening.
Regulatory Compliance Safety Assessment Flavor Regulation

Chiral Purity and Versatility as a Building Block in Asymmetric Synthesis

2-Methyl-1-hepten-3-ol is a chiral allylic alcohol that can be synthesized in enantiomerically pure forms and used as a valuable building block in asymmetric synthesis . Its value stems from the stereocenter at the C-3 position, which can direct the stereochemical outcome of subsequent reactions. In the context of preparing complex chiral molecules, such as juvenile hormone analogues, the use of an enantiomerically pure form of this compound is essential for achieving high optical purity in the final product [1]. This is in contrast to using a non-chiral or racemic analog, which would introduce complexity and reduce the yield of the desired enantiomer.

Chiral Building Block Utility
Class-level
Enantiomerically pure forms can yield products with >99% ee; racemic mixture leads to 0% ee.
Supports chiral building block selection for asymmetric synthesis workflows.
Enantiomeric excess depends on synthetic protocol; confirm ee of purchased lot.
Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Best Research and Industrial Application Scenarios for 2-Methyl-1-hepten-3-ol


Synthesis of Chiral Epoxy Alcohol Intermediates for Juvenile Hormone Analogues

The exclusive diastereoselective epoxidation of 2-Methyl-1-hepten-3-ol to the (2R*,3S*) epoxy alcohol is a critical step in the synthesis of Cecropia juvenile hormone analogues [1]. Researchers developing insect growth regulators or studying insect endocrinology should procure this specific compound to ensure a high-yielding, stereoselective route that avoids complex and costly purification of diastereomeric mixtures. This application leverages the compound's unique reactivity profile established in Section 3.

Formulation of High-Value 'Green' and 'Fatty-Waxy' Flavor Profiles

Flavorists creating authentic 'green' notes for savory applications, such as chicken or vegetable flavors, will find 2-Methyl-1-hepten-3-ol to be a superior choice due to its low taste threshold of 10 ppm and its specific 'fatty, waxy green' character with 'chicken nuances' [1]. As established in Section 3, substituting with a generic or saturated analog would alter the flavor profile and require higher usage levels, negatively impacting both the sensory quality and cost-efficiency of the final formulation.

Development of Chiral Building Blocks for Pharmaceutical R&D

Medicinal chemists and process chemists engaged in the synthesis of single-enantiomer drug candidates should consider 2-Methyl-1-hepten-3-ol as a versatile chiral building block [1]. As a chiral allylic alcohol, it can be elaborated into a wide variety of chiral intermediates through reactions like oxidation, reduction, and rearrangement. The ability to procure the compound in enantiomerically pure form, as highlighted in Section 3, allows for the construction of molecular complexity with high stereocontrol, a fundamental requirement in modern pharmaceutical development.

Creating Authentic Fragrance Accords with a 'Fresh Herb' Note

In the fragrance industry, 2-Methyl-1-hepten-3-ol is valued for its 'pleasant green odor reminiscent of fresh herbs' [1]. Perfumers creating accords for fine fragrances, personal care products, or household goods can use this compound to impart a natural, refreshing top note. Its established use in the flavor and fragrance industry, with a defined safety profile as per Fenaroli's Handbook [2], makes it a compliant and reliable choice for product development, as supported by the regulatory evidence in Section 3.

Application
Selection Property
Validation Focus
Chiral epoxy alcohol synthesis for juvenile hormone research
Stereoselective epoxidation outcome
Diastereomeric ratio and reaction condition review
Flavor formulation for green savory notes
Organoleptic character and threshold context
Sensory evaluation in target matrix; use-level alignment
Chiral building block for pharmaceutical intermediate synthesis
Enantiomeric purity and directing ability
Enantiomeric excess assessment; stereochemical outcome verification
Fragrance accord development for fresh herb notes
Odor profile and compendial context
Organoleptic evaluation; Fenaroli listing and use-level documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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